molecular formula C23H25N5O2S B307994 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B307994
M. Wt: 435.5 g/mol
InChI Key: GMEIPBILFXFVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. A study by Hu et al. (2020) reported that this compound exhibited potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The authors also demonstrated that the compound induced apoptosis in cancer cells by activating the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, several studies have suggested that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. For example, a study by Zhang et al. (2019) reported that the compound inhibited the phosphorylation of AKT and ERK1/2, which are crucial signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, a study by Hu et al. (2020) reported that the compound induced G2/M cell cycle arrest in cancer cells, which is a crucial mechanism for preventing cancer cell proliferation. The authors also demonstrated that the compound inhibited the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations for lab experiments. For example, its complex synthesis method and low yield may make it difficult to obtain large quantities of the compound for extensive studies. Additionally, the compound's mechanism of action is not fully understood, which may hinder its further development as a cancer therapy.

Future Directions

Despite the limitations, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several potential future directions for research. One possible direction is to investigate the compound's effects on other signaling pathways involved in cancer cell proliferation and survival. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for the compound may also facilitate its further research and development.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising anti-tumor activity and has potential applications in various fields of research. Its complex synthesis method and limited understanding of its mechanism of action may hinder its further development, but future research may explore its potential applications and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multistep process that requires various reagents and catalysts. The detailed synthesis method has been described in a scientific article by Zhang et al. (2019). The authors reported that the synthesis of this compound involves the condensation of 2-aminopyridine with 5-bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent cyclization of the resulting intermediate with hexanethiol and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3-hexylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone

InChI

InChI=1S/C23H25N5O2S/c1-3-4-5-8-15-31-23-25-21-20(26-27-23)18-9-6-7-10-19(18)28(16(2)29)22(30-21)17-11-13-24-14-12-17/h6-7,9-14,22H,3-5,8,15H2,1-2H3

InChI Key

GMEIPBILFXFVSQ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

Origin of Product

United States

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